

CCT128930 Hydrochloride: A Technical Guide for Glioblastoma Research

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Compound of Interest		
Compound Name:	CCT128930 hydrochloride	
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Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in GBM, making it a prime target for therapeutic intervention. **CCT128930 hydrochloride** is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). This technical guide provides a comprehensive overview of CCT128930's mechanism of action, its effects on glioblastoma cells, and detailed protocols for its use in preclinical research. The information presented is intended to support researchers and drug development professionals in leveraging this compound for the investigation of novel therapeutic strategies against glioblastoma.

Introduction to CCT128930 Hydrochloride

CCT128930 is a pyrrolopyrimidine compound that acts as a potent inhibitor of AKT kinases, with selectivity for AKT over the closely related PKA kinase.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1][2] This inhibition of the AKT signaling cascade leads to anti-proliferative effects and the induction of cell cycle arrest in cancer cells, particularly in tumors with a deficient PTEN (Phosphatase and Tensin homolog) tumor suppressor, a common characteristic of glioblastoma.[1][3]



Mechanism of Action and Signaling Pathway

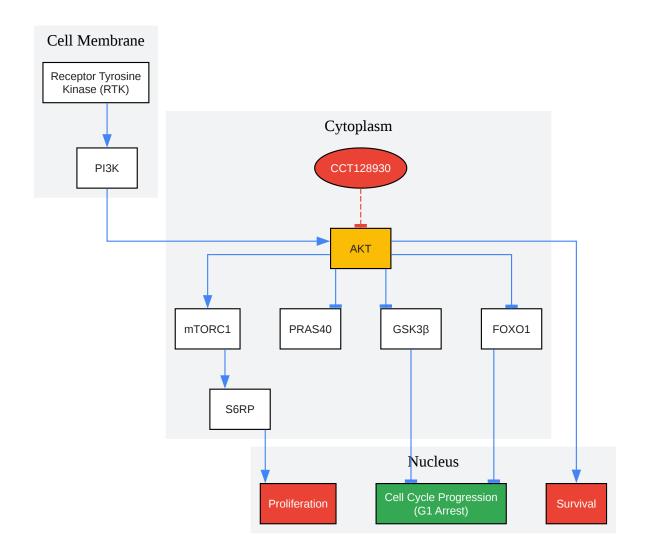
CCT128930 targets the central node of the PI3K/AKT/mTOR pathway. In glioblastoma, this pathway is often constitutively activated due to mutations in upstream components like PTEN or PIK3CA.[1] By inhibiting AKT, CCT128930 effectively blocks the downstream signaling that promotes cell survival, proliferation, and growth.[1]

Key downstream targets of AKT that are affected by CCT128930 treatment include:

- GSK3β (Glycogen Synthase Kinase 3 Beta): Inhibition of AKT prevents the phosphorylation and inactivation of GSK3β.[3]
- PRAS40 (Proline-Rich AKT Substrate 40 kDa): CCT128930 inhibits the phosphorylation of PRAS40.[3]
- FOXO1 (Forkhead Box Protein O1): The phosphorylation of FOXO1 is blocked by CCT128930.[3]
- S6RP (S6 Ribosomal Protein): As a downstream effector of the mTOR pathway, the phosphorylation of S6RP is also diminished upon AKT inhibition by CCT128930.[3]

The inhibition of these downstream effectors ultimately leads to a G1 phase cell cycle arrest.[1] [3]





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CCT128930 inhibits AKT, blocking downstream pro-survival and proliferation signals.

Quantitative Data

The following tables summarize the quantitative data for CCT128930 in glioblastoma research.

Table 1: In Vitro Inhibitory Activity



Parameter	Cell Line	Value	Reference(s)
GI50 (Growth Inhibition)	U87MG (PTEN-null glioblastoma)	6.3 μΜ	[2][3]
IC50 (AKT2 Kinase Inhibition)	Cell-free assay	6 nM	[2]
IC50 (PKA Kinase Inhibition)	Cell-free assay	168 nM	[2]
IC50 (p70S6K Kinase Inhibition)	Cell-free assay	120 nM	[2]

Table 2: Effect on Cell Cycle Distribution in U87MG Cells (24-hour treatment)

Treatment	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase	Reference(s)
DMSO (Control)	43.6% - 46.4%	~32.3%	~16.7%	[2]
CCT128930 (1 x GI50; 6.3 μM)	63.2%	13.2%	18.9%	[2]
CCT128930 (3 x GI50; 18.9 μM)	64.8%	-	-	[2]

Table 3: In Vivo Antitumor Activity in U87MG Xenografts

Treatment Regimen	Outcome	Reference(s)
25 mg/kg i.p.	Marked antitumor effect	[3]
50 mg/kg i.p. (4 consecutive daily doses)	Inhibition of tumor growth and downstream pharmacodynamic biomarkers	[3]

Experimental Protocols



Detailed methodologies for key experiments involving CCT128930 are provided below.

Cell Culture

- Cell Line: U87MG (human glioblastoma, PTEN-null)
- Culture Medium: Recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS).
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Mycoplasma Testing: Regularly screen cultures for mycoplasma contamination using a PCRbased assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of CCT128930 against target kinases.

- Materials: Purified recombinant kinases (e.g., AKT2, PKA), peptide substrate, [y-33P]ATP, kinase reaction buffer, CCT128930, 96-well filter plates, phosphoric acid, scintillation cocktail, and a scintillation counter.
- Procedure:
 - Prepare serial dilutions of CCT128930 in DMSO and then in the kinase reaction buffer.
 - In a 96-well plate, combine the kinase, peptide substrate, and kinase buffer.
 - Add the diluted CCT128930 or DMSO control to the wells.
 - Initiate the reaction by adding a mixture of ATP and [y-33P]ATP. The final ATP concentration should be at the apparent Km for each kinase.
 - Incubate the reaction mixture for a defined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
 - Stop the reaction by adding phosphoric acid.



- Transfer the reaction mixture to a 96-well filter plate to bind the phosphorylated substrate.
- Wash the filter plate multiple times with phosphoric acid to remove unincorporated [y-33P]ATP.
- Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each CCT128930 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.



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Workflow for the in vitro radiometric kinase assay.

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the effect of CCT128930 on the metabolic activity of glioblastoma cells as an indicator of cell viability and proliferation.

- Materials: U87MG cells, complete growth medium, CCT128930 (stock solution in DMSO),
 96-well plates, and MTS or MTT reagent.
- Procedure:
 - Seed U87MG cells in 96-well plates at a density of approximately 5 x 10⁴ cells/mL and allow them to attach overnight.
 - Prepare serial dilutions of CCT128930 in complete growth medium. Include a vehicle control with the same final concentration of DMSO.
 - Remove the medium from the wells and add the medium containing the appropriate
 CCT128930 concentration or vehicle control.
 - Incubate the plate for 72-96 hours.



- Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
- If using MTT, add a solubilization solution and incubate overnight.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Western Blot Analysis of AKT Pathway Phosphorylation

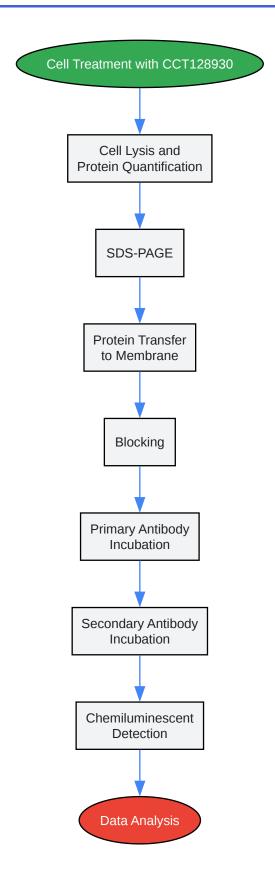
This protocol assesses the in-cell activity of CCT128930 by measuring the phosphorylation status of AKT and its downstream substrates.

Materials: U87MG cells, CCT128930, lysis buffer, primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β), HRP-conjugated secondary antibody, and chemiluminescent substrate.

Procedure:

- Seed U87MG cells and treat with various concentrations of CCT128930 for the desired time (e.g., 1 hour).
- Lyse the cells and determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.





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General workflow for Western blot analysis.



Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of CCT128930 on cell cycle progression.

- Materials: U87MG cells, CCT128930, phosphate-buffered saline (PBS), cold 70% ethanol, and propidium iodide (PI) staining solution (containing RNase A).
- Procedure:
 - Seed and treat U87MG cells with CCT128930 for the desired duration (e.g., 24 hours).
 - Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
 - Incubate the cells at -20°C for at least 2 hours.
 - Wash the cells with PBS to remove the ethanol.
 - Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
 - Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
 - Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Glioblastoma Xenograft Model

This model is used to evaluate the antitumor efficacy of CCT128930 in a living organism.

- Animal Model: Immunodeficient mice (e.g., nude mice).
- Cell Line: U87MG cells.
- Procedure:
 - Subcutaneously inject approximately 1 x 10⁶ U87MG cells into the flank of each mouse.



- Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
- Randomize the mice into treatment and control groups.
- Administer CCT128930 (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal (i.p.)
 injection according to the desired dosing schedule.
- Monitor tumor volume and animal weight regularly.
- At the end of the study, excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

Conclusion

CCT128930 hydrochloride is a valuable tool for glioblastoma research, offering a potent and selective means to inhibit the frequently activated AKT signaling pathway. Its demonstrated efficacy in vitro and in vivo, particularly in PTEN-deficient models, underscores its potential as a lead compound for the development of targeted therapies for this devastating disease. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic utility of CCT128930 and other AKT inhibitors in the context of glioblastoma.

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